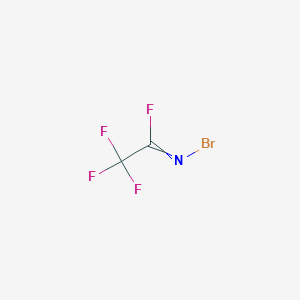
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of bromine, fluorine, and nitrogen atoms, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
The synthesis of N-Bromo-2,2,2-trifluoroethanimidoyl fluoride involves several steps and specific reaction conditions. One common method includes the reaction of 2,2,2-trifluoroethanimidoyl fluoride with a brominating agent such as bromine or N-bromosuccinimide. The reaction typically occurs in an organic solvent like dichloromethane or chloroform, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can also undergo addition reactions with alkenes or alkynes, forming new carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which N-Bromo-2,2,2-trifluoroethanimidoyl fluoride exerts its effects involves the interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various substrates, leading to the modification of their chemical structure and activity. This interaction can affect molecular pathways involved in biological processes, such as enzyme catalysis and signal transduction .
Comparison with Similar Compounds
N-Bromo-2,2,2-trifluoroethanimidoyl fluoride can be compared with other similar compounds, such as:
N-Bromo-2,2,2-trichloroethanimidoyl fluoride: This compound has similar reactivity but contains chlorine atoms instead of fluorine, leading to different chemical properties.
Ethyl bromodifluoroacetate: Another fluorinated compound used in organic synthesis, but with different functional groups and reactivity.
Bromo-1,1,1-trifluoroethane: A simpler compound with similar bromine and fluorine content, but different applications and reactivity
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
758-34-9 |
|---|---|
Molecular Formula |
C2BrF4N |
Molecular Weight |
193.93 g/mol |
IUPAC Name |
N-bromo-2,2,2-trifluoroethanimidoyl fluoride |
InChI |
InChI=1S/C2BrF4N/c3-8-1(4)2(5,6)7 |
InChI Key |
WQZMQEYUWJQLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=NBr)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


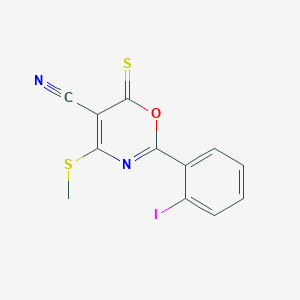
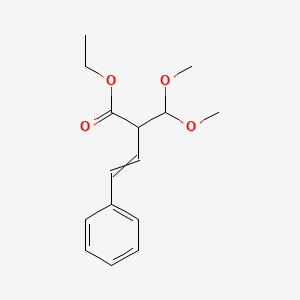
![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)

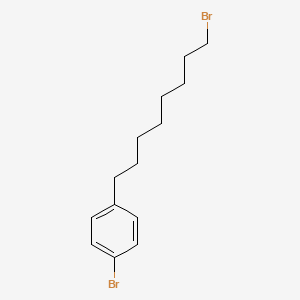
![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14394120.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-{[4-(pentyloxy)phenyl]methyl}urea](/img/structure/B14394126.png)
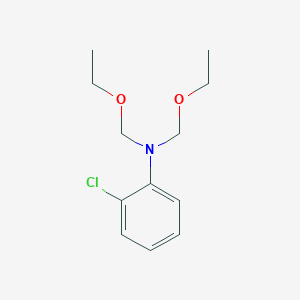
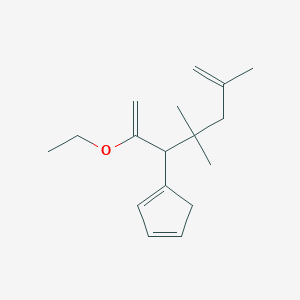
![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![6-Methyl-3-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14394165.png)
